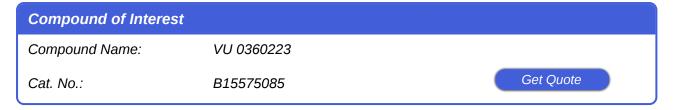


In-Depth Technical Guide: VU0360223 (CAS 1274859-33-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct allosteric site on the receptor, thereby reducing the receptor's response to glutamate. This mechanism allows for a nuanced modulation of glutamatergic signaling, which is implicated in numerous physiological and pathological processes in the central nervous system (CNS). VU0360223 has demonstrated efficacy in preclinical models of anxiety and addiction, highlighting its potential as a valuable research tool and a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.[1]

Chemical and Physical Properties



Property	Value
IUPAC Name	3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile
CAS Number	1274859-33-4
Molecular Formula	C15H9FN2S
Molecular Weight	268.31 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO (25 mM)

In Vitro Pharmacology

VU0360223 has been characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGluR5 receptor.

Quantitative Data Summary

Assay	Parameter	Value
Calcium Mobilization Assay	IC50	61 nM[1]
Radioligand Binding Assay	Ki	477 nM
Selectivity Profile	-	No significant activity at mGluR1, mGluR2, mGluR3, mGluR7, and mGluR8
Pharmacokinetic Profile (Mouse, i.p.)	Brain Exposure	Good
Plasma Exposure	Good	

Experimental Protocols

3.2.1. Calcium Mobilization Assay



This assay measures the ability of a compound to inhibit the intracellular calcium release triggered by the activation of mGluR5.

- Cell Line: Human embryonic kidney (HEK) 293A cells stably expressing human mGluR5.
- Methodology:
 - Cells are plated in 96-well plates and grown to confluence.
 - The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
 - After washing to remove excess dye, varying concentrations of VU0360223 are added to the wells and incubated for a predetermined time.
 - The cells are then challenged with an EC₈₀ concentration of glutamate.
 - Changes in intracellular calcium concentration are measured by monitoring fluorescence using a plate reader (e.g., FLIPR).
 - The IC₅₀ value is calculated from the concentration-response curve, representing the concentration of VU0360223 that causes a 50% inhibition of the glutamate-induced calcium response.

3.2.2. Radioligand Binding Assay

This assay determines the affinity of VU0360223 for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.

- Source of Receptor: Rat brain membranes.
- Radioligand: [3H]-MPEP, a known mGluR5 antagonist.
- · Methodology:
 - Rat brain membranes are prepared and incubated with a fixed concentration of [3H]-MPEP and varying concentrations of VU0360223 in a binding buffer.



- The mixture is incubated to allow for binding to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
- The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a nonlabeled competing ligand.
- The K_i value is calculated from the IC₅₀ value (the concentration of VU0360223 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vivo Pharmacology

VU0360223 has been evaluated in rodent models to assess its effects on anxiety-like behavior and addiction-related phenotypes.

Ouantitative Data Summary

Model	Species	Dose	Effect
Marble Burying Model	Mouse	30 mg/kg	Potent inhibition of marble burying
Operant Sensation Seeking (OSS) Model	Mouse	30 mg/kg	Efficacious in reducing sensation-seeking behavior

Experimental Protocols

4.2.1. Marble Burying Model of Anxiety

This model assesses anxiolytic-like and/or anti-compulsive effects of a compound by measuring the natural tendency of mice to bury novel objects.

Animals: Male mice (e.g., C57BL/6J).



- Apparatus: Standard mouse cages filled with 5 cm of fresh bedding. 25 glass marbles are evenly spaced on the surface of the bedding.
- Methodology:
 - Mice are administered VU0360223 (e.g., 30 mg/kg, intraperitoneally) or vehicle a set time before the test (e.g., 30 minutes).
 - Each mouse is placed individually into a cage with marbles.
 - The mouse is allowed to freely explore the cage for 30 minutes.
 - After the session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions.
 - A reduction in the number of marbles buried by the VU0360223-treated group compared to the vehicle group indicates an anxiolytic-like effect.

4.2.2. Operant Sensation Seeking (OSS) Model of Addiction

This model evaluates the reinforcing properties of sensory stimuli and can be used to screen compounds for their potential to treat addiction.

- Animals: Male mice (e.g., C57BL/6J).
- Apparatus: Operant conditioning chambers equipped with two levers and a system for delivering varied auditory and visual stimuli.
- Methodology:
 - Mice are first trained to press an "active" lever to receive a sensory reward (a combination
 of flashing lights and sounds of varying duration and frequency). The other "inactive" lever
 has no consequence.
 - Once a stable baseline of responding is established, the effect of VU0360223 is tested.
 - Mice are administered VU0360223 (e.g., 30 mg/kg, i.p.) or vehicle prior to the test session.



- The number of presses on the active and inactive levers is recorded during the session.
- A significant reduction in active lever pressing in the VU0360223-treated group suggests a dampening of the reinforcing value of the sensory stimuli, indicating potential anti-addictive properties.

Synthesis

A detailed synthesis protocol for VU0360223 has been described in the primary literature. The key steps involve a Suzuki coupling reaction.

- Starting Materials: 5-bromo-2-methylbenzo[d]thiazole and (3-cyano-5-fluorophenyl)boronic acid.
- Reaction: The two starting materials are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
- Purification: The crude product is purified by column chromatography to yield 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile (VU0360223).

Visualizations mGluR5 Signaling Pathway

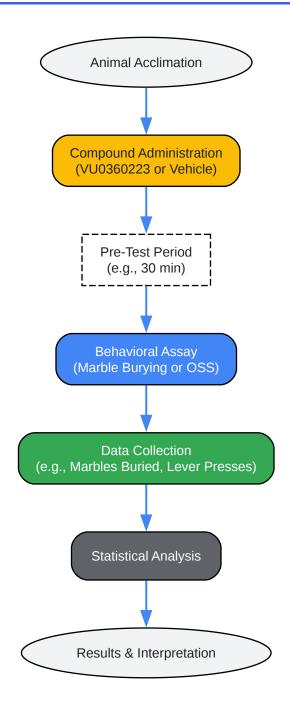


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Caption: mGluR5 signaling pathway and the inhibitory action of VU0360223.

Experimental Workflow for In Vivo Behavioral Testing



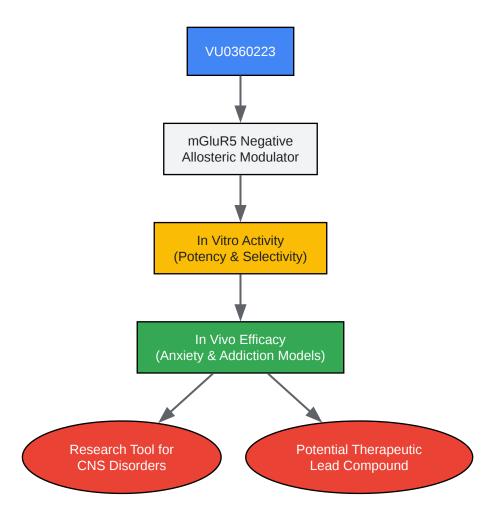


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Caption: General workflow for in vivo behavioral assessment of VU0360223.

Logical Relationship of VU0360223 as a Research Tool





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Caption: Logical progression from compound discovery to its utility.

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References

- 1. pubs.acs.org [pubs.acs.org]
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